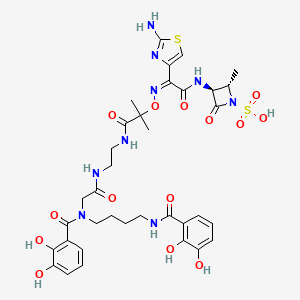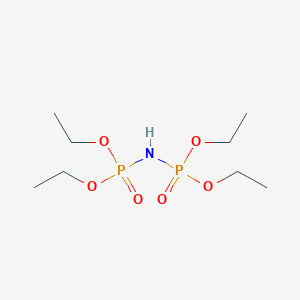
Antibacterial agent 63
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial Agent 63 is a synthetic compound designed to combat bacterial infections. It belongs to a class of antibacterial agents that target specific bacterial processes, making it effective against a broad spectrum of bacterial pathogens. The development of this compound is part of ongoing efforts to address the growing issue of antibiotic resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 63 involves multiple steps, starting with the preparation of the core structure. This typically includes the formation of a heterocyclic ring, which is a common feature in many antibacterial agents. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods are optimized for efficiency and yield, often involving automated systems to monitor and control reaction parameters. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and potency.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial Agent 63 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Antibacterial Agent 63 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mecanismo De Acción
The mechanism of action of Antibacterial Agent 63 involves targeting specific bacterial processes. It binds to bacterial enzymes involved in cell wall synthesis, thereby inhibiting their function and leading to cell lysis. The compound also interferes with protein synthesis by binding to bacterial ribosomes, preventing the translation of essential proteins. These dual mechanisms make it highly effective against a broad range of bacterial pathogens.
Comparación Con Compuestos Similares
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Cephalosporins: Similar mechanism of action but with variations in chemical structure.
Tetracyclines: Inhibit protein synthesis but bind to different sites on the bacterial ribosome.
Uniqueness: Antibacterial Agent 63 is unique in its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This makes it particularly effective against bacteria that have developed resistance to other antibiotics. Additionally, its synthetic route allows for modifications to enhance its efficacy and reduce potential side effects.
Propiedades
Fórmula molecular |
C35H43N9O14S2 |
|---|---|
Peso molecular |
877.9 g/mol |
Nombre IUPAC |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-[[2-[(2,3-dihydroxybenzoyl)-[4-[(2,3-dihydroxybenzoyl)amino]butyl]amino]acetyl]amino]ethylamino]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C35H43N9O14S2/c1-18-25(32(53)44(18)60(55,56)57)41-30(51)26(21-17-59-34(36)40-21)42-58-35(2,3)33(54)39-14-13-37-24(47)16-43(31(52)20-9-7-11-23(46)28(20)49)15-5-4-12-38-29(50)19-8-6-10-22(45)27(19)48/h6-11,17-18,25,45-46,48-49H,4-5,12-16H2,1-3H3,(H2,36,40)(H,37,47)(H,38,50)(H,39,54)(H,41,51)(H,55,56,57)/b42-26-/t18-,25-/m0/s1 |
Clave InChI |
PYTPQSVERNRQFV-VBSLVJBFSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)NCCNC(=O)CN(CCCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=C(C(=CC=C3)O)O)/C4=CSC(=N4)N |
SMILES canónico |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)NCCNC(=O)CN(CCCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=C(C(=CC=C3)O)O)C4=CSC(=N4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl (2Z)-2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4,5-dimethylpyrrole-3-carboxylate](/img/structure/B14755259.png)
![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)



![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
